Pentanoic acid, 2-isocyanato-4-methyl-, ethyl ester, (2S)-
Description
Chemical Structure: This compound (CAS 64505-10-8) is a chiral ester with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol. Its structure features a pentanoic acid backbone substituted with an isocyanato group (-NCO) at the 2-position and a methyl group at the 4-position, esterified with ethanol in the (2S)-configuration . Properties:
- Boiling Point: 92–93°C at 8 mmHg .
- Refractive Index: 1.4300 .
- Sensitivity: Moisture-sensitive due to the reactive isocyanato group .
Applications: Likely used in specialty chemical synthesis, particularly in polymers or pharmaceuticals, where the isocyanato group enables cross-linking or functionalization reactions.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl (2S)-2-isocyanato-4-methylpentanoate |
InChI |
InChI=1S/C9H15NO3/c1-4-13-9(12)8(10-6-11)5-7(2)3/h7-8H,4-5H2,1-3H3/t8-/m0/s1 |
InChI Key |
SSTQICMSRVMLQN-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)C)N=C=O |
Canonical SMILES |
CCOC(=O)C(CC(C)C)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (S)-2-isocyanato-4-methylpentanoate can be synthesized through several methods. One common approach involves the reaction of ethyl (S)-2-amino-4-methylpentanoate with phosgene (COCl2) or triphosgene under controlled conditions. The reaction typically proceeds as follows:
Starting Material: Ethyl (S)-2-amino-4-methylpentanoate
Reagent: Phosgene or triphosgene
Solvent: Anhydrous dichloromethane (DCM)
Temperature: 0°C to room temperature
Reaction Time: 2-4 hours
The reaction yields Ethyl (S)-2-isocyanato-4-methylpentanoate as the primary product.
Industrial Production Methods
In an industrial setting, the production of Ethyl (S)-2-isocyanato-4-methylpentanoate may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of safer alternatives to phosgene, such as triphosgene, is preferred due to its lower toxicity and ease of handling.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2-isocyanato-4-methylpentanoate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts readily with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes, which are widely used in foams, coatings, and adhesives.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Addition: Reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out at room temperature in the presence of a catalyst such as dibutyltin dilaurate.
Polymerization: Catalysts such as dibutyltin dilaurate or stannous octoate are used, and reactions are conducted at elevated temperatures (50-100°C).
Hydrolysis: Water or aqueous solutions are used, and the reaction can occur at ambient conditions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
Ethyl (S)-2-isocyanato-4-methylpentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Ethyl (S)-2-isocyanato-4-methylpentanoate primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, including polymerization and bioconjugation.
Molecular Targets and Pathways
Nucleophiles: The isocyanate group targets nucleophilic sites on molecules, such as amine, hydroxyl, and thiol groups.
Pathways: The reactions typically proceed through a nucleophilic addition mechanism, where the nucleophile attacks the electrophilic carbon of the isocyanate group, leading to the formation of a covalent bond.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Ethyl (2S)-2-Methylpentanoate (CAS 28959-02-6)
- Structure : Lacks the isocyanato group but shares the (2S)-configuration and a methyl substituent.
- Molecular Formula : C₈H₁₆O₂ (MW: 144.21 g/mol) .
- Key Differences : The absence of the isocyanato group reduces reactivity, making it more stable but less versatile in synthetic applications.
(b) Pentanoic Acid, 4-Oxo-, Ethyl Ester (CAS 539-88-8)
- Structure : Features a ketone group at the 4-position instead of a methyl group.
- Molecular Formula : C₇H₁₂O₃ (MW: 144.17 g/mol) .
(c) Pentanoic Acid, 2-Acetyl-, Ethyl Ester (CAS 1540-28-9)
Ester Group Variations
(a) Pentanoic Acid, 4-Methyl-, Methyl Ester
- Structure : Methyl ester variant with a 4-methyl substituent.
- Applications : Detected in jujube brandy as a flavor compound (retention time: 17.28 min) .
- Key Differences : The smaller methyl ester group reduces hydrophobicity compared to the ethyl ester in the target compound.
(b) Hexanoic Acid, Ethyl Ester
Data Table: Comparative Properties of Selected Compounds
Key Research Findings
- Synthetic Challenges : The moisture sensitivity of the isocyanato group in the target compound necessitates anhydrous conditions during synthesis .
- Flavor Chemistry: Ethyl esters of pentanoic acid derivatives are critical in food and beverage industries, with chain length and substituents dictating aroma profiles .
- Biological Relevance : Methyl and ethyl esters with branched chains (e.g., 4-methyl substituents) show promise in biocontrol applications .
Biological Activity
Pentanoic acid, 2-isocyanato-4-methyl-, ethyl ester, (2S), is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 171.19 g/mol
- Physical State : Colorless to pale yellow liquid
- Boiling Point : ~203.1 °C
- Density : ~1.04 g/cm³
The presence of the isocyanate functional group in this compound is significant as it contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .
Mechanisms of Biological Activity
The biological activity of pentanoic acid, 2-isocyanato-4-methyl-, ethyl ester, (2S) can be attributed to its structural characteristics, particularly the isocyanate group that can interact with biological macromolecules such as proteins and nucleic acids. This interaction may lead to various biological effects, including:
- Antitumor Activity : Isocyanates are known to exhibit cytotoxic effects against cancer cells by inducing apoptosis (programmed cell death). The mechanism often involves the modification of cellular proteins and subsequent activation of apoptotic pathways .
- Antimicrobial Properties : Compounds containing isocyanate groups have shown potential as antimicrobial agents due to their ability to disrupt cellular processes in bacteria and fungi .
Antitumor Activity
A study investigated the effects of various isocyanates on cancer cell lines. Results indicated that pentanoic acid derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7 line). The compound induced apoptosis through the activation of caspase pathways, which are critical for programmed cell death .
| Compound | IC (µM) | Mechanism |
|---|---|---|
| Pentanoic acid, 2-isocyanato-4-methyl-, ethyl ester | 25 | Induction of apoptosis via caspase activation |
| Control (DMSO) | N/A | No effect |
Antimicrobial Activity
In another study focusing on the antimicrobial properties of isocyanates, pentanoic acid derivatives were tested against various pathogens. The results demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 50 µg/mL |
Safety and Toxicity
While pentanoic acid, 2-isocyanato-4-methyl-, ethyl ester exhibits promising biological activities, it is essential to consider its safety profile. Isocyanates are known to be irritants and can pose health risks upon exposure. Toxicological assessments indicate that appropriate handling procedures should be implemented when working with this compound in laboratory settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
